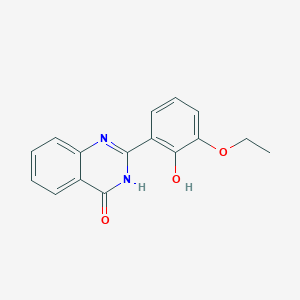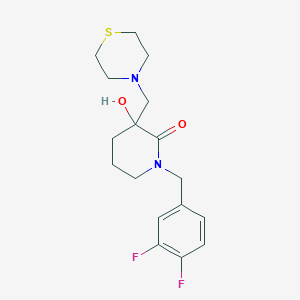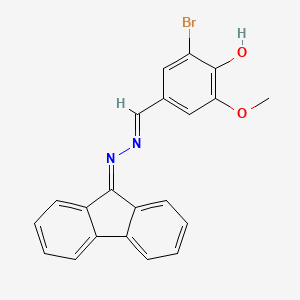![molecular formula C17H17FN2O2 B6006918 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide, also known as PF-06459988, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
作用機序
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcription factors. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been shown to have a selective effect on cancer cells, sparing normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. In addition, its potency and efficacy in preclinical studies make it a promising candidate for further development. However, one of the limitations of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide is its poor solubility, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for the development and study of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide. One potential area of research is the identification of biomarkers that can predict response to 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide, which could help to identify patients who are most likely to benefit from treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide in humans.
合成法
The synthesis of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride to form 4-methyl-3-(propionylamino)benzoic acid. This intermediate is then coupled with 2-fluorobenzoyl chloride to form 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide. The final product is obtained after purification and characterization.
科学的研究の応用
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in cancer cell proliferation and survival. In preclinical studies, 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has demonstrated potent anti-tumor activity in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors.
特性
IUPAC Name |
2-fluoro-N-[4-methyl-3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-3-16(21)20-15-10-12(9-8-11(15)2)19-17(22)13-6-4-5-7-14(13)18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFYPKBGFCSEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
